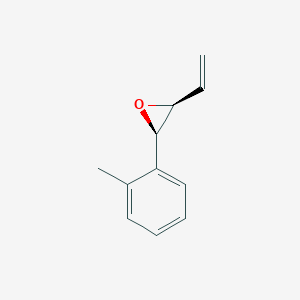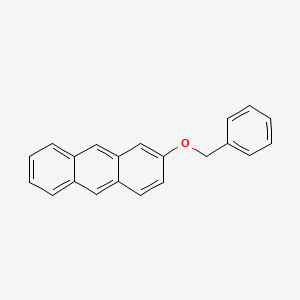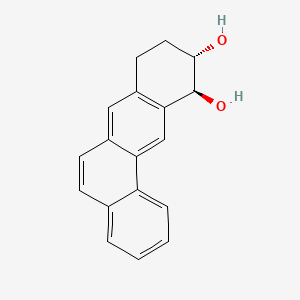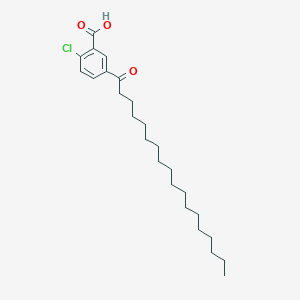![molecular formula C20H40N2O6 B14347185 Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate CAS No. 96300-19-5](/img/structure/B14347185.png)
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is a chemical compound with a complex structure that includes diethylamino and hydroxypropyl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-(diethylamino)-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the manufacture of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate involves its interaction with specific molecular targets and pathways. The diethylamino and hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioate backbone but different substituents, leading to distinct chemical properties and applications.
Hexanedioic acid, bis(2-methylpropyl) ester: Another similar compound with variations in the substituent groups, affecting its reactivity and uses.
Uniqueness
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
96300-19-5 |
|---|---|
Molecular Formula |
C20H40N2O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate |
InChI |
InChI=1S/C20H40N2O6/c1-5-21(6-2)13-17(23)15-27-19(25)11-9-10-12-20(26)28-16-18(24)14-22(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChI Key |
OLGXRMFILDVWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC(=O)CCCCC(=O)OCC(CN(CC)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)


